molecular formula C6H14Cl2N2 B2786385 2,3-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1909324-53-3

2,3-Diazabicyclo[2.2.2]octane dihydrochloride

Cat. No.: B2786385
CAS No.: 1909324-53-3
M. Wt: 185.09
InChI Key: KFMNNAVOXOONHD-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[2.2.2]octane dihydrochloride is a high-purity organic compound supplied as its stable dihydrochloride salt, designed for research and development purposes. This bicyclic diaza compound is of significant interest in synthetic and medicinal chemistry due to its rigid, three-dimensional structure, which serves as a valuable scaffold for constructing more complex molecules. Related compounds, such as the well-studied 1,4-diazabicyclo[2.2.2]octane (DABCO), are established as highly nucleophilic catalysts in polymerization reactions like polyurethane formation, and are also known to act as efficient catalysts in organic transformations such as the Baylis-Hillman reaction . The structural framework is also recognized for its ability to quench singlet oxygen, making it a useful antioxidant in experimental applications, including fluorescence microscopy to retard dye fading . Researchers can utilize this compound as a building block in heterocyclic chemistry or to investigate its potential catalytic and physicochemical properties. This product is provided as a white to almost white crystalline powder . It is soluble in water and should be stored in a cool, dark place, protected from moisture and under inert gas when possible, due to its hygroscopic nature . For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,3-diazabicyclo[2.2.2]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNNAVOXOONHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diazabicyclo[2.2.2]octane dihydrochloride typically involves the reaction of 2,3-diazabicyclo[2.2.2]octane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows: [ \text{C}6\text{H}{12}\text{N}_2 + 2\text{HCl} \rightarrow \text{C}6\text{H}{12}\text{N}_2·2\text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, aldehydes, and isocyanates. Reaction conditions often involve mild temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction. For example, in the Baylis-Hillman reaction, the product is an α,β-unsaturated carbonyl compound .

Scientific Research Applications

Biochemical Assays

2,3-Diazabicyclo[2.2.2]octane dihydrochloride is utilized as a reagent in biochemical assays due to its ability to interact with biological molecules. Its strong basicity allows it to influence enzyme activity and metabolic pathways, making it valuable in studying biochemical processes and drug interactions.

Catalysis

The compound serves as an effective catalyst in several organic synthesis reactions:

  • Polymerization : It is used as a nucleophilic catalyst for the formation of polyurethanes from alcohol and isocyanate functionalized monomers.
  • Baylis-Hillman Reactions : The compound facilitates reactions between aldehydes and unsaturated ketones, promoting the formation of adducts through nucleophilic attack .

Coordination Chemistry

Due to its ability to act as a strong ligand, this compound plays a significant role in coordination chemistry. It can form complexes with various metals, influencing reaction pathways and outcomes in catalytic processes involving metal complexes.

Drug Development

Recent studies have highlighted its potential in drug development, particularly as part of metallocomplexes for anticancer therapies. For instance, complexes formed with copper(II) bromide and lanthanum(III) nitrate have shown significant cytotoxic effects against cancer cell lines such as M-HeLa and A-549, outperforming conventional drugs like doxorubicin and tamoxifen .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals distinct advantages:

Compound NameStructure CharacteristicsUnique Features
1,4-Diazabicyclo[2.2.2]octane (DABCO)Lacks methyl group; used as a catalystHighly nucleophilic; common reagent in polymerization
QuinuclidineContains one nitrogen replaced by carbonUnique due to its single nitrogen atom; used in pharmaceuticals
PyrrolidineFive-membered ring; nitrogen-containingDifferent ring size; used in organic synthesis

The presence of specific substituents like methyl groups enhances the nucleophilicity of this compound compared to its analogs, making it particularly effective for certain catalytic applications while influencing its biological activity profile.

Case Studies

Case Study 1: Anticancer Activity

A study explored the use of amphiphilic complexes derived from 1,4-diazabicyclo[2.2.2]octane with transition metals for anticancer applications. These complexes exhibited high cytotoxicity against various cancer cell lines while demonstrating lower toxicity towards normal human cells compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Nucleophilic Catalysis

In polymerization reactions, this compound has been shown to significantly increase reaction rates due to its nucleophilic nature, facilitating the formation of polyurethanes from isocyanates and alcohols under mild conditions .

Mechanism of Action

The mechanism of action of 2,3-diazabicyclo[2.2.2]octane dihydrochloride primarily involves its role as a nucleophilic catalyst. It facilitates reactions by stabilizing transition states and lowering activation energies. The compound’s nucleophilicity allows it to interact with electrophilic centers, promoting various organic transformations .

Comparison with Similar Compounds

The structural and functional distinctions between 2,3-diazabicyclo[2.2.2]octane dihydrochloride and related bicyclic amines are critical for their divergent applications. Below is a detailed analysis:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₆H₁₄Cl₂N₂ 185.09 1909324-53-3 Rigid bicyclic structure; two nitrogen atoms at 2,3-positions; high purity. Pharmaceutical intermediates, agrochemicals, photochemical studies .
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂ 112.17 280-57-9 Nitrogen atoms at 1,4-positions; free base form; strong Lewis base. Catalyst in polymerization, organic synthesis, and CO₂ capture .
1,4-Diazabicyclo[2.2.2]octane dihydrochloride C₆H₁₄Cl₂N₂ 185.09 2099-72-1 Hydrochloride salt of DABCO; improved solubility. Stabilizer in biochemical assays, precursor for quaternary ammonium salts .
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂ 152.24 6674-22-2 Larger bicyclic structure; highly basic; non-nucleophilic. Base in elimination reactions, ionic liquid synthesis .
Key Observations:
  • Nitrogen Positioning : The 2,3-diazabicyclo isomer’s nitrogen placement enhances its rigidity and electronic effects compared to the 1,4-isomer (DABCO), influencing its reactivity in photochemical processes .
  • Salt vs. Free Base : The dihydrochloride form of 2,3-diazabicyclo[2.2.2]octane offers superior water solubility and stability compared to DABCO’s free base, making it preferable for pharmaceutical formulations .
  • Basicity and Reactivity : DBU’s larger structure and stronger basicity (pKa ~13) contrast with the moderate basicity of 2,3-diazabicyclo derivatives, limiting DBU’s use in acid-sensitive reactions .

Photochemical Properties

Studies on 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane reveal significant photoinduced electron-transfer (PET) behavior, attributed to the bicyclic scaffold’s electron-accepting capacity. This property is leveraged in photodynamic therapy research and organic electronics .

Pharmaceutical Relevance

The dihydrochloride salt form enhances bioavailability, enabling its use in synthesizing targeted drug candidates , particularly for neurological disorders. Its stability under physiological conditions contrasts with DABCO’s volatility, which limits the latter’s in vivo applications .

Biological Activity

2,3-Diazabicyclo[2.2.2]octane dihydrochloride (DBCO·2HCl) is a bicyclic organic compound notable for its unique structural features and significant biological activities. This compound is a dihydrochloride salt of 2,3-diazabicyclo[2.2.2]octane, characterized by two nitrogen atoms in its bicyclic structure, which endows it with strong nucleophilic and basic properties. These characteristics make DBCO·2HCl a valuable reagent in biochemical assays and the synthesis of various biologically active compounds.

  • Molecular Formula : C6_{6}H12_{12}Cl2_{2}N2_{2}
  • Molecular Weight : Approximately 185.09 g/mol
  • Structure : The compound features a bicyclic framework that enhances its reactivity due to the presence of nitrogen atoms capable of donating electron pairs to electrophilic centers in substrates.

The biological activity of DBCO·2HCl is primarily attributed to its ability to stabilize transition states and intermediates during biochemical reactions. Its strong nucleophilicity allows it to interact effectively with various biological molecules, potentially influencing enzyme activity and metabolic pathways. The compound has been utilized in:

  • Biochemical Assays : Serving as a reagent for detecting and quantifying biomolecules.
  • Synthesis of Active Compounds : Acting as a building block in the development of pharmaceuticals.

Biological Activities

Research indicates that DBCO·2HCl exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of DBCO exhibit potent antimicrobial effects against various pathogens, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity : DBCO complexes have demonstrated cytotoxic effects comparable to established anticancer drugs like doxorubicin against several cancer cell lines, including M-HeLa and A-549 cells .
  • Enzyme Inhibition : The compound's ability to interact with enzymes may lead to modulation of metabolic pathways, although specific enzyme targets remain to be fully elucidated.

Case Studies

  • Antitumor Activity :
    • A study evaluated the cytotoxicity of DBCO complexes against different cancer cell lines, revealing that they were twice as effective as tamoxifen against MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction through the mitochondrial pathway .
  • Antimicrobial Efficacy :
    • Research focused on tetracationic compounds derived from DBCO showed promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

Comparative Analysis with Analogous Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
1,4-Diazabicyclo[2.2.2]octane (DABCO)Lacks methyl group; used as a catalystHighly nucleophilic; common reagent in polymerizationModerate antimicrobial activity
QuinuclidineContains one nitrogen replaced by carbonUnique due to its single nitrogen atom; used in pharmaceuticalsLimited cytotoxicity
PyrrolidineFive-membered ring; nitrogen-containingDifferent ring size; used in organic synthesisVaries based on derivatives

The presence of specific substituents in DBCO·2HCl enhances its nucleophilicity compared to analogs like DABCO or quinuclidine, making it particularly effective for certain catalytic applications while also influencing its biological activity profile .

Q & A

Q. What are the recommended synthesis methods for 2,3-Diazabicyclo[2.2.2]octane dihydrochloride in laboratory settings?

The synthesis typically involves reacting bicyclic precursors with formaldehyde and hydrogen chloride under controlled conditions. Key steps include:

  • Using ethanol or methanol as solvents to facilitate reactivity.
  • Maintaining precise temperature and pH control to optimize yield and purity.
  • Purification via recrystallization or column chromatography to isolate the dihydrochloride salt form . Safety protocols, such as fume hood use and personal protective equipment (PPE), are critical during synthesis due to the corrosive nature of HCl .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use nitrile gloves, lab coats, and safety goggles .
  • Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks .
  • Emergency Procedures : Immediate rinsing with water for eye/skin contact and medical consultation are required. Ensure SDS accessibility during experiments .

Q. How can researchers structurally characterize this compound?

  • Spectroscopic Analysis : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm bicyclic framework and amine proton environments.
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the crystalline dihydrochloride form.
  • Mass Spectrometry : Validate molecular weight (e.g., C8_8H16_{16}N2_2·2HCl) and fragmentation patterns .

Q. What storage conditions ensure the stability of this compound?

  • Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation.
  • Avoid exposure to light, oxidizing agents, and incompatible materials like strong bases .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Factor Screening : Use factorial designs to identify critical variables (e.g., solvent polarity, temperature).
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., HCl concentration vs. reaction time) to maximize yield.
  • Validation : Confirm optimal conditions through replicate runs and ANOVA analysis .

Q. What computational strategies enhance the design of reactions involving this bicyclic amine?

  • Quantum Chemical Calculations : Simulate reaction pathways to predict transition states and intermediates.
  • Machine Learning : Train models on existing reaction data to recommend solvent systems or catalysts.
  • Feedback Integration : Combine experimental results (e.g., kinetics) with computational data to refine predictions .

Q. How should researchers address contradictions in reported yields or reactivity data?

  • Reproducibility Checks : Standardize protocols (e.g., solvent purity, equipment calibration) across labs.
  • Meta-Analysis : Compare datasets using multivariate regression to isolate confounding variables (e.g., moisture content).
  • Cross-Validation : Employ alternative characterization methods (e.g., HPLC vs. NMR) to verify product identity .

Q. What interdisciplinary applications does this compound have in scientific research?

  • Medicinal Chemistry : Investigate its role as a chiral building block for neuroactive compounds or enzyme inhibitors.
  • Materials Science : Explore its use in polymer crosslinking or as a ligand in catalytic systems.
  • Biological Probes : Functionalize the amine groups to develop fluorescent tags for cellular imaging .

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